molecular formula C10H13F2N B2702477 4-(2,6-Difluorophenyl)butan-2-amine CAS No. 1315373-41-1

4-(2,6-Difluorophenyl)butan-2-amine

Cat. No. B2702477
CAS RN: 1315373-41-1
M. Wt: 185.218
InChI Key: CIQBLRRBNYXOPL-UHFFFAOYSA-N
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Description

“4-(2,6-Difluorophenyl)butan-2-amine” is a chemical compound with the molecular formula C10H14F2N . It is also known as 2,6-DFB. The compound has a molecular weight of 221.68 .


Synthesis Analysis

The synthesis of amines like “4-(2,6-Difluorophenyl)butan-2-amine” can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide . This process is known as the Gabriel synthesis .


Molecular Structure Analysis

The InChI code for “4-(2,6-Difluorophenyl)butan-2-amine” is 1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines like “4-(2,6-Difluorophenyl)butan-2-amine” can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

“4-(2,6-Difluorophenyl)butan-2-amine” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(2,6-difluorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQBLRRBNYXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluorophenyl)butan-2-amine

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